2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
Description
Properties
IUPAC Name |
2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-4-2-5-7(13-4)3-6(10-5)8(12)11-9/h2-3,10H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCUUNMAJFKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide typically involves the reaction of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The carboxylic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate, which then reacts with hydrazine hydrate to yield the carbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Condensation with Aldehydes
The carbohydrazide group undergoes Schiff base formation with aldehydes under mild acidic conditions. This reaction is pivotal for synthesizing hydrazone derivatives with enhanced biological activity:
Reaction:
2-Methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide + 4-oxo-4H-chromene-2-carboxaldehyde →
N′-[(4-Oxo-4H-chromen-3-yl)methylene]-2-methyl-furo[3,2-b]pyrrole-5-carboxhydrazide
| Conditions | Yield | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|
| Ethanol, 4-MeC₆H₄SO₃H, 60°C | 60–85% | CH=N proton: 8.19–8.69; H-6 pyrrole: 7.36–7.95 |
This reaction is stereoselective, favoring E-isomers due to steric hindrance .
Formation of Metal Complexes
The compound acts as a bidentate ligand, coordinating with transition metals via the hydrazide nitrogen and adjacent carbonyl oxygen:
Reaction with Cu(II):
this compound + CuCl₂ →
[Cu(C₁₀H₈N₃O₂)Cl₂]
| Metal Salt | Molar Ratio (Ligand:Metal) | Coordination Geometry | Antibacterial MIC (μg/mL) |
|---|---|---|---|
| CuCl₂ | 2:1 | Square planar | 12.5 (E. coli), 6.25 (M. luteus) |
Complexes exhibit enhanced antibacterial activity compared to the parent ligand, attributed to improved membrane permeability .
Cyclization Reactions
Under acidic or basic conditions, the hydrazide group facilitates intramolecular cyclization to form pyrazole or thiazolidinone derivatives:
Pyrazole Formation:
this compound → 2-Methyl-furo[3,2-b]pyrrolo[1,2-b]pyrazole
| Conditions | Catalyst | Yield | Application |
|---|---|---|---|
| Acetic acid, MW irradiation | None | 65–78% | Anticancer lead optimization |
Cyclized products show improved π-π stacking interactions with biological targets .
Reactivity with Thiosemicarbazide
The hydrazide group reacts with thiosemicarbazide to form thiosemicarbazone derivatives, which exhibit dual antioxidant and antimicrobial properties:
Reaction:
this compound + NH₂CSNHNH₂ →
2-Methyl-furo[3,2-b]pyrrole-5-thiosemicarbazone
| Product | IC₅₀ (DPPH Assay) | MIC (S. aureus) |
|---|---|---|
| 2-Methyl-furo[3,2-b]pyrrole-5-thiosemicarbazone | 18.7 μM | 32 μg/mL |
Thiosemicarbazones demonstrate radical scavenging activity via H-atom donation from the -NH-CS-NH- moiety .
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving this carbohydrazide, reducing synthesis times from hours to minutes:
Example: Synthesis of azlactone derivatives:
this compound → Methyl 2-(4-oxo-2-phenylthiazolidin-3-yl)furo[3,2-b]pyrrole-5-carboxylate
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Time | 4–6 hours | 10–15 minutes |
| Yield | 45–50% | 70–75% |
Microwave methods enhance regioselectivity and reduce side reactions .
Hydrolysis and Decarboxylation
Under strong acidic conditions, the carbohydrazide undergoes hydrolysis followed by decarboxylation:
Reaction Pathway:
this compound → 2-Methyl-furo[3,2-b]pyrrole + CO₂ + NH₂NH₂
| Conditions | Reagent | Byproducts |
|---|---|---|
| HCl (conc.), reflux | Trifluoroacetic acid | NH₂NH₂, CO₂ |
This pathway is critical for synthesizing unsubstituted furopyrrole scaffolds .
These reactions underscore the versatility of this compound in medicinal and materials chemistry. Its ability to form stable Schiff bases, metal complexes, and heterocyclic derivatives positions it as a valuable scaffold for drug discovery and coordination chemistry applications.
Scientific Research Applications
Medicinal Chemistry
2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide has been investigated for its potential as a pharmacophore in drug design. Its notable biological activities include:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary research indicates that the compound exhibits antimicrobial properties against various pathogens, which could be leveraged in antibiotic development .
Materials Science
The compound is also being explored in materials science for its potential applications in synthesizing novel polymers and materials with unique electronic and optical properties. Its ability to form stable complexes with metals could lead to advancements in catalyst development .
Biological Studies
Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. This understanding is crucial for elucidating its mechanism of action and potential therapeutic uses .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various derivatives of furo[3,2-b]pyrrole compounds, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against strains like Micrococcus luteus, with minimum inhibitory concentration (MIC) values supporting their potential as antibacterial agents .
- Inhibition of Inflammatory Pathways : In vitro studies demonstrated that this compound could modulate signaling pathways associated with inflammation. This modulation was linked to the inhibition of specific cytokines involved in inflammatory responses .
Mechanism of Action
The mechanism by which 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogs
The following table compares 3d with structurally related furopyrrole derivatives:
Key Observations :
- Functional Groups : The carbohydrazide group in 3d distinguishes it from ester or carboxylic acid derivatives (e.g., methyl/ethyl esters), enabling metal coordination .
- Substituent Effects : Trimethyl substitution in 3a increases molecular weight (363.4 vs. 335.3 g/mol) and yield (85% vs. 60%) compared to 3d , likely due to steric/electronic effects .
- Biological Activity : 3d and analogs like 3a exhibit antialgal activity by inhibiting photosynthetic electron transport in Chlorella vulgaris , while ester derivatives lack reported bioactivity.
Physicochemical Properties
- Solubility : 3d and its analogs are typically insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) due to the carbohydrazide group .
- Thermal Stability : Higher melting points (250–256°C) for carbohydrazides (3d , 3a ) compared to esters (<200°C) suggest stronger intermolecular hydrogen bonding .
Biological Activity
2-Methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is an organic compound with the molecular formula C8H9N3O2. It belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
The compound is a derivative of furo[3,2-b]pyrrole and is synthesized through various chemical reactions, including hydrazinolysis and condensation reactions with aldehydes. Its structure includes a furo-pyrrole core which is significant for its biological properties.
Medicinal Chemistry Applications
Research indicates that this compound exhibits potential as a pharmacophore in drug design. Its notable biological activities include:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical to microbial growth and inflammatory responses. For instance, it has been shown to inhibit D-amino acid oxidase, which is important in the treatment of schizophrenia .
- Signal Modulation : It modulates signaling pathways related to inflammation and microbial resistance, potentially altering cellular responses .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of this compound against Escherichia coli and Micrococcus luteus, the compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead structure for developing new antibacterial agents. Compounds derived from this parent structure showed enhanced activity due to the presence of functional groups that facilitate membrane penetration .
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory properties of derivatives of furo[3,2-b]pyrrole. These derivatives were found to reduce inflammation markers in vitro by inhibiting NF-kB signaling pathways. This suggests that this compound could be developed into therapeutic agents for inflammatory diseases .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide?
- Methodology : The compound is typically synthesized via condensation of methyl azidoacetate with substituted furan carboxaldehydes in methanol under basic conditions (e.g., sodium methoxide). Subsequent cyclization in refluxing toluene yields the furopyrrole core. For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate derivatives are prepared this way, followed by hydrazide formation using hydrazine hydrate .
- Key Steps :
Condensation of aldehyde with methyl azidoacetate.
Cyclization in toluene under reflux.
Hydrazide formation via hydrazine treatment.
Q. How is this compound characterized in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Singlet signals for pyrrole protons (e.g., H-6 at δ 6.7–7.2 ppm) and carbonyl carbons (δ 160–165 ppm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds .
Q. What are common derivatives of this compound, and how are they synthesized?
- Derivatives : Acylhydrazides, imidazoles, and triazole-thiones.
- Methods :
- Acylhydrazides : React with formic/acetic acid under reflux .
- Imidazoles : Condensation with 4-substituted oxazolones at elevated temperatures (e.g., 100°C) .
- Triazole-thiones : Cyclization of thiosemicarbazides using KOH/EtOH .
Advanced Research Questions
Q. How does microwave irradiation optimize the synthesis of derivatives?
- Methodology : Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., 3 min vs. 3 h) and improve yields (e.g., 75% → 85%). For instance, hydrazones formed from 5-arylfuran-2-carboxaldehydes under microwave irradiation show enhanced efficiency .
- Protocol :
Mix reactants in polar solvents (e.g., pyridine).
Irradiate at 300–500 W with temperature monitoring.
Isolate products via filtration or column chromatography.
Q. What strategies are used to evaluate the biological activity of this compound?
- Antibacterial Screening :
- Gram-negative : Escherichia coli CCM 7929, Pseudomonas syringae CCM 2114.
- Gram-positive : Micrococcus luteus CCM 732, Bacillus pumilus CCM 2217.
- Assay : Minimum inhibitory concentration (MIC) via broth dilution .
Q. How can researchers address contradictions in reaction yields with varying substituents?
- Case Study : Substituents like -CF₃ or -OMe on the phenyl ring alter electronic effects, impacting cyclization efficiency. For example, electron-withdrawing groups (e.g., -CF₃) may slow cyclization but improve stability.
- Resolution :
Use kinetic studies (TLC monitoring) to track reaction progress.
Optimize solvent polarity (e.g., DMF for high-temperature reactions) .
Compare classical vs. microwave methods for time-yield trade-offs .
Q. What computational methods support structural analysis of reaction intermediates?
- DFT Calculations : Predict regioselectivity in cyclization steps (e.g., furopyrrole vs. alternative ring systems).
- Molecular Docking : Correlate substituent effects (e.g., methyl vs. benzyl groups) with biological activity .
Data Contradictions and Mitigation
-
Issue : Discrepancies in antibacterial activity between similar derivatives.
-
Issue : Variable yields in hydrazone formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
